molecular formula C8H22O3Si2 B3416283 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane CAS No. 70851-25-1

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Cat. No.: B3416283
CAS No.: 70851-25-1
M. Wt: 222.43 g/mol
InChI Key: NPOYZXWZANURMM-UHFFFAOYSA-N
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Description

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C8H22O3Si2. It is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom also bonded to two methyl groups and an ethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane can be synthesized through hydrosilylation reactions. One common method involves the reaction of 1,1,3,3-tetramethyldisiloxane with ethyl alcohol in the presence of a catalyst such as platinum or rhodium. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethyldisiloxane: Similar in structure but lacks the ethoxy groups.

    1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane: Contains glycidyloxypropyl groups instead of ethoxy groups.

    1,3-Bis(3-cyanopropyl)tetramethyldisiloxane: Contains cyanopropyl groups instead of ethoxy groups .

Uniqueness

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is unique due to its ethoxy groups, which provide distinct reactivity and solubility properties. This makes it particularly useful in applications requiring specific chemical modifications and compatibility with organic solvents .

Properties

IUPAC Name

ethoxy-[ethoxy(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H22O3Si2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOYZXWZANURMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)O[Si](C)(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066372
Record name Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-
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Molecular Weight

222.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18420-09-2, 70851-25-1
Record name 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18420-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane
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Record name Polydimethylsiloxane, ethoxy terminated
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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